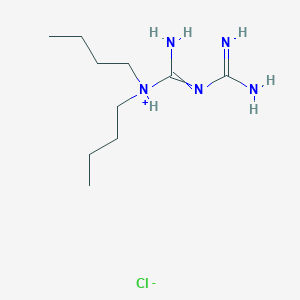
1-Ethyl-4-(dimethylamino)-pyridinium trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-4-(dimethylamino)-pyridinium trifluoromethanesulfonate is a quaternary ammonium salt that has garnered attention in various fields of scientific research
Méthodes De Préparation
The synthesis of 1-Ethyl-4-(dimethylamino)-pyridinium trifluoromethanesulfonate typically involves the quaternization of 4-(dimethylamino)pyridine with ethyl iodide, followed by anion exchange with trifluoromethanesulfonate. The reaction conditions often include the use of polar solvents such as acetonitrile or dimethylformamide, and the process is usually carried out under reflux conditions to ensure complete conversion.
Analyse Des Réactions Chimiques
1-Ethyl-4-(dimethylamino)-pyridinium trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethanesulfonate anion can be replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve the use of polar solvents and controlled temperatures.
Major Products: The major products formed depend on the type of reaction and the reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of substituted pyridinium salts.
Applications De Recherche Scientifique
1-Ethyl-4-(dimethylamino)-pyridinium trifluoromethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: This compound is employed in the study of enzyme inhibition and as a reagent in biochemical assays.
Industry: In industrial settings, it is used in the synthesis of advanced materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 1-Ethyl-4-(dimethylamino)-pyridinium trifluoromethanesulfonate involves its ability to act as a phase-transfer catalyst. It facilitates the transfer of ionic species between aqueous and organic phases, thereby increasing the efficiency of reactions. The molecular targets and pathways involved include the interaction with nucleophiles and electrophiles, enhancing the rate of reaction by stabilizing transition states.
Comparaison Avec Des Composés Similaires
1-Ethyl-4-(dimethylamino)-pyridinium trifluoromethanesulfonate can be compared with other quaternary ammonium salts such as:
- Tetraethylammonium bromide
- Tetramethylammonium chloride
- 1-Butyl-3-methylimidazolium hexafluorophosphate
These compounds share similar properties but differ in their specific applications and reactivity. The uniqueness of this compound lies in its ability to act as an efficient phase-transfer catalyst and its versatility in various chemical reactions.
Propriétés
IUPAC Name |
1-ethyl-N,N-dimethylpyridin-1-ium-4-amine;trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N2.CHF3O3S/c1-4-11-7-5-9(6-8-11)10(2)3;2-1(3,4)8(5,6)7/h5-8H,4H2,1-3H3;(H,5,6,7)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCEAKIIPRSGXKW-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=CC=C(C=C1)N(C)C.C(F)(F)(F)S(=O)(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[[Amino-(cyanoamino)methylidene]amino]benzoic acid](/img/structure/B8047418.png)











